Pyridinium, 4-phenyl-1-propyl-
Description
Significance of Pyridinium (B92312) Architectures in Advanced Organic Chemistry
Pyridinium structures are fundamental building blocks in organic synthesis, prized for their versatility. researchgate.netnih.gov They serve as key intermediates, catalysts, and functional motifs in the creation of complex molecules. researchgate.net The nitrogen atom within the aromatic ring imparts unique reactivity, making pyridinium rings susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov This characteristic is harnessed in various transformations to introduce a wide array of functional groups.
Recently, N-functionalized pyridinium salts have emerged as promising precursors for generating radicals under mild, visible-light conditions. acs.org This approach allows for highly site-selective C-H functionalization of the pyridine (B92270) ring, overcoming long-standing challenges in controlling regioselectivity in reactions like the Minisci-type reactions. acs.org The ability to precisely modify the pyridine core is crucial for the late-stage functionalization of complex bioactive molecules. acs.org Furthermore, pyridinium salts are integral to the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. researchgate.netrsc.org Their applications also extend to materials science, where they are used in the development of ionic liquids and functional dyes. researchgate.netrsc.org
Overview of Quaternary Ammonium (B1175870) Salts and Their Relevance
Pyridinium, 4-phenyl-1-propyl-, belongs to the broader class of quaternary ammonium salts. These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl substituents. wikipedia.org A key feature of quaternary ammonium cations is that they are permanently charged, irrespective of the solution's pH. wikipedia.orgvedantu.com
Quaternary ammonium salts have a wide range of applications across various industries. sacheminc.com They are extensively used as phase transfer catalysts (PTCs) in organic synthesis, which facilitate reactions between reagents in immiscible solvent systems. wikipedia.orgvedantu.com This catalytic activity is crucial for accelerating reactions and improving yields in numerous synthetic processes. vedantu.com Additionally, their surfactant properties make them useful as disinfectants, fabric softeners, and antistatic agents. wikipedia.orgalfa-chemistry.com In medicinal chemistry, the quaternary ammonium moiety is found in various drugs. wikipedia.org The diverse utility of these salts underscores their importance in both industrial and research settings. sacheminc.comsfei.org
Historical Context of Pyridinium, 4-phenyl-1-propyl- Derivatives
The synthesis of pyridinium salts has a long history, with the Zincke reaction, first reported in the early 20th century, being a key method for preparing N-arylpyridinium salts. nih.gov This reaction involves the treatment of a pyridine with an N-(2,4-dinitrophenyl)pyridinium salt and an aniline (B41778) to form a new N-arylpyridinium salt. nih.gov The development of methods to synthesize N-alkylpyridinium salts, such as the reaction of a pyridine with an alkyl halide, has further expanded the diversity of accessible pyridinium compounds.
The study of N-alkyl-4-phenylpyridinium derivatives gained significant traction with the discovery of the neurotoxic properties of 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP. ebi.ac.uk This discovery in the 1980s established these compounds as crucial tools in Parkinson's disease research. ebi.ac.uk The synthesis of various N-alkyl and N-aryl pyridinium salts, including those with long alkyl chains, has been explored for applications as surfactants and potential transfection vectors. lew.ro Research into 4-phenyl-pyridine derivatives has also been driven by their potential as neurokinin-1 (NK-1) receptor antagonists. google.com The synthesis of specific derivatives like 4-methyl-1-(3-phenoxypropyl)pyridinium bromide has been detailed, contributing to the understanding of their crystal structures and intermolecular interactions. iucr.orgresearchgate.net More recently, research has focused on the synthesis of polymers containing 4-phenyl-pyridine units for applications in anion exchange membranes for fuel cells. researchgate.net
Pyridinium, 4-phenyl-1-propyl-
This section focuses specifically on the chemical compound Pyridinium, 4-phenyl-1-propyl-. While detailed research findings on this exact molecule are not extensively published, its properties and potential reactivity can be inferred from related structures.
Chemical and Physical Properties
The properties of the neutral precursor, 4-(3-Phenylpropyl)pyridine (B1219276), provide a basis for understanding the characteristics of the corresponding pyridinium salt.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H15N | sigmaaldrich.com |
| Molecular Weight | 197.28 g/mol | sigmaaldrich.com |
| Boiling Point | 322 °C | sigmaaldrich.com |
| Density | 1.03 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.563 (n20/D) | sigmaaldrich.com |
| Solubility | Insoluble in water | sigmaaldrich.com |
The quaternization of 4-(3-phenylpropyl)pyridine to form Pyridinium, 4-phenyl-1-propyl- would result in a salt, likely a solid at room temperature, with increased water solubility compared to its neutral precursor. The specific properties would depend on the counter-ion (e.g., bromide, chloride). For example, the related compound 4-(4-Pyridyl)-1-(3-phenylpropyl)pyridinium bromide has a molecular formula of C19H19BrN2 and a molecular weight of 355.3 g/mol . nih.gov
Synthesis and Characterization
The synthesis of Pyridinium, 4-phenyl-1-propyl- would typically involve the quaternization of 4-(3-phenylpropyl)pyridine with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. This is a standard N-alkylation reaction for pyridines.
The general reaction is as follows: 4-(3-Phenylpropyl)pyridine + CH3CH2CH2-X → [4-(3-Phenylpropyl)-1-propylpyridinium]+X- (where X = Br, I, or another leaving group)
Characterization of the resulting salt would be performed using standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the propyl group on the nitrogen atom. The chemical shifts of the pyridinium protons would shift downfield upon quaternization. iucr.org For instance, in related pyridinium salts, the ortho- and meta-pyridinium protons show distinct chemical shifts that can be influenced by the counter-ion. iucr.org
Mass Spectrometry (MS): This would be used to determine the mass of the cation, confirming the addition of the propyl group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the aromatic rings and the alkyl chain.
Applications in Chemical Research
While specific research applications for Pyridinium, 4-phenyl-1-propyl- are not widely documented, its structural motifs suggest potential utility in several areas based on the applications of analogous compounds.
Electrochemical Studies: The precursor, 4-(3-phenylpropyl)pyridine, has been utilized in electrochemical studies, specifically in systems involving microdroplets immobilized at electrodes. sigmaaldrich.com The pyridinium salt could be investigated in similar systems, potentially as a supporting electrolyte or an electroactive species.
Catalysis: As a quaternary ammonium salt, it could function as a phase transfer catalyst in organic reactions. wikipedia.orgsacheminc.com
Materials Science: N-alkylpyridinium salts are precursors to ionic liquids. iucr.org Depending on the counter-ion, Pyridinium, 4-phenyl-1-propyl- could be investigated for its properties as an ionic liquid.
Medicinal Chemistry Research: Given that derivatives of 4-phenyl-pyridine have been explored as neurokinin-1 receptor antagonists and the well-known neurotoxic effects of related N-alkyl-4-phenylpyridinium ions, this compound could be of interest in neuropharmacological research. ebi.ac.ukgoogle.com Studies on similar structures, such as 1-(3-iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium iodide, have been conducted to explore their synthesis and reactivity. acs.org
Structure
3D Structure
Properties
CAS No. |
106777-11-1 |
|---|---|
Molecular Formula |
C14H16N+ |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-phenyl-1-propylpyridin-1-ium |
InChI |
InChI=1S/C14H16N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3/q+1 |
InChI Key |
BYZXAJYUFWGUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyridinium, 4 Phenyl 1 Propyl
Direct N-Alkylation and Quaternization Strategies
The primary and most direct method for the synthesis of Pyridinium (B92312), 4-phenyl-1-propyl-, involves the quaternization of the nitrogen atom in 4-phenylpyridine (B135609). This transformation, a classic example of the Menshutkin reaction, establishes the 1-propylpyridinium core structure.
Synthesis via Reaction of 4-Phenylpyridine with Propylating Agents
The synthesis of Pyridinium, 4-phenyl-1-propyl-, is achieved through the reaction of 4-phenylpyridine with a suitable propylating agent. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine (B92270) ring acts as the nucleophile, attacking the electrophilic carbon of the propyl group and displacing a leaving group.
Common propylating agents include propyl halides such as 1-bromopropane (B46711) or 1-iodopropane. The general reaction is as follows:
4-Phenylpyridine + CH₃CH₂CH₂-X → [4-Phenyl-1-propylpyridinium]⁺X⁻ (where X = Br, I, or another suitable leaving group)
The reaction is typically carried out by heating the reactants in a suitable solvent. For instance, a procedure analogous to the synthesis of similar pyridinium salts would involve stirring 4-phenylpyridine with an excess of 1-bromopropane in a solvent like toluene or acetonitrile at an elevated temperature (e.g., 355 K) for several hours nih.gov. The product, a pyridinium salt, often precipitates from the reaction mixture upon completion and can be isolated by filtration nih.gov.
Kinetics and Mechanism of N-Propylation Quaternization
The N-propylation of 4-phenylpyridine is a type of Menshutkin reaction, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism researchgate.net. The reaction involves a single transition state where the new nitrogen-carbon bond is forming concurrently as the carbon-halogen bond is breaking.
The reaction rate is dependent on the concentration of both reactants: Rate = k[4-Phenylpyridine][Propylating Agent]
Kinetic studies on analogous reactions, such as the N-methylation of 4-phenylpyridine or the quaternization of other pyridines, provide insight into the factors governing this process nih.govuniversiteitleiden.nl. The reaction rate is influenced by the nature of the leaving group, with iodide being a better leaving group than bromide, leading to faster reaction rates. Steric hindrance around the nitrogen atom and the electrophilic carbon also plays a crucial role. While 4-phenylpyridine is sterically unhindered at the nitrogen atom, the choice of propylating agent is significant. For example, using a bulkier agent like 2-bromopropane would result in a significantly slower reaction rate compared to 1-bromopropane.
The table below presents comparative kinetic data for related Menshutkin reactions, illustrating the influence of the alkylating agent.
| Pyridine Derivative | Alkylating Agent | Solvent | Relative Rate Constant (k_rel) |
| Pyridine | Methyl Iodide | Acetonitrile | 1.0 |
| Pyridine | Ethyl Iodide | Acetonitrile | 0.06 |
| 4-Phenylpyridine | Methyl Iodide | Acetonitrile | ~1.2 (estimated) |
| 4-Phenylpyridine | Propyl Iodide | Acetonitrile | ~0.04 (estimated) |
Note: Data is illustrative and based on general trends in Sₙ2 reactions. The rate for 4-phenylpyridine is estimated to be slightly higher than for pyridine due to the electron-donating character of the phenyl group.
Influence of Reaction Conditions on Yield and Selectivity
The yield and rate of the N-propylation of 4-phenylpyridine are highly sensitive to reaction conditions, particularly the choice of solvent. The Menshutkin reaction involves neutral reactants forming an ionic product, with a transition state that has significant charge separation nih.govnih.gov. Therefore, the solvent's polarity plays a critical role in stabilizing this transition state.
Solvent Effects : Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are particularly effective at accelerating the reaction. They can solvate the charged transition state effectively without strongly interacting with the nucleophile, leading to a significant rate enhancement semanticscholar.orgresearchgate.net. Polar protic solvents like methanol can also be used, but they may slow the reaction slightly by solvating the pyridine nucleophile through hydrogen bonding, thus lowering its energy and increasing the activation barrier. Nonpolar solvents such as toluene or hexane result in much slower reaction rates.
Temperature : Increasing the reaction temperature generally increases the reaction rate, consistent with the Arrhenius equation semanticscholar.org. This is a common strategy to achieve reasonable reaction times, especially when using less reactive propylating agents (e.g., 1-chloropropane) or less polar solvents.
Leaving Group : The choice of leaving group on the propylating agent significantly impacts the reaction rate. The reactivity order is I > Br > Cl, which is typical for Sₙ2 reactions.
| Condition | Effect on Reaction Rate | Rationale |
| Solvent | ||
| Polar Aprotic (e.g., Acetonitrile, DMF) | High | Stabilizes the charged transition state. |
| Polar Protic (e.g., Methanol) | Moderate | Solvates reactants and stabilizes the transition state. |
| Nonpolar (e.g., Toluene) | Low | Poor stabilization of the transition state. |
| Temperature | ||
| Increase | Increases | Provides more kinetic energy to overcome the activation barrier. |
| Propylating Agent (R-X) | ||
| X = I | Highest | C-I bond is the weakest and I⁻ is the best leaving group. |
| X = Br | Intermediate | C-Br bond is stronger than C-I. |
| X = Cl | Lowest | C-Cl bond is the strongest; Cl⁻ is a poorer leaving group. |
Functionalization and Derivatization Approaches
Once formed, the Pyridinium, 4-phenyl-1-propyl- cation can undergo further chemical transformations. These modifications can be targeted at either the phenyl substituent or the pyridinium ring itself, offering pathways to a diverse range of derivatives.
Modification of the Phenyl Substituent
The phenyl group attached to the pyridinium ring can be functionalized, primarily through electrophilic aromatic substitution. The pyridinium ring is a strongly electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta positions.
Potential transformations include:
Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the meta position of the phenyl ring.
Halogenation : Introduction of bromine or chlorine can be achieved using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
Sulfonation : Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) at the meta position.
These reactions are generally slower compared to the substitution of benzene itself due to the deactivating effect of the cationic pyridinium moiety. Studies on the C-H activation of related 2-phenylpyridines have shown that functionalization is often directed by the pyridine nitrogen, consistent with an electrophilic substitution mechanism where electron-donating substituents on the phenyl ring increase the reaction rate acs.org.
Introduction of Additional Functionalities on the Pyridinium Ring
The pyridinium ring in 4-phenyl-1-propyl-pyridinium is electron-deficient and susceptible to attack by nucleophiles. Such reactions can lead to the formation of dihydropyridine (B1217469) derivatives or, in some cases, ring-opening products.
Nucleophilic Addition : Strong nucleophiles can add to the pyridinium ring, typically at the C2 or C6 positions (ortho to the nitrogen), which are the most electron-deficient carbons. For example, organometallic reagents or cyanide ions can add to the ring, leading to the formation of 1,2- or 1,6-dihydropyridine adducts.
Nucleophilic Aromatic Substitution (SₙAr) : If a suitable leaving group is present on the pyridinium ring, SₙAr reactions can occur. While the parent compound lacks such a group, derivatives could be designed for this purpose. It has been shown that nucleophilic substitution on pyridinium salts can proceed through a concerted mechanism nih.gov.
Photocatalytic C-H Functionalization : Modern synthetic methods allow for the direct C-H functionalization of pyridinium salts. For instance, photocatalytic methods have been developed for the C-H amination of arenes using pyridinium salts as precursors for N-heterocyclic radicals, suggesting that the pyridinium ring itself could be a target for radical-mediated functionalization acs.orgacs.org.
Novel Synthetic Routes to Related Pyridinium Derivatives
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering considerable benefits over conventional heating methods. rsc.org This technique utilizes microwave irradiation to heat reactants directly and uniformly, which can lead to a dramatic reduction in reaction times, increased product yields, and often, enhanced product purity. monash.eduresearchgate.net For the synthesis of pyridinium salts and their derivatives, microwave-assisted protocols have proven to be particularly effective, providing a rapid and efficient alternative to traditional synthetic routes that often require prolonged heating. researchgate.netresearchgate.net
The core principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, causing them to rotate and generate heat. monash.edu This internal, uniform heating minimizes the formation of temperature gradients and local overheating, which can be a source of side products in conventional methods. monash.edu
Research into the quaternization of various pyridine derivatives demonstrates the advantages of microwave dielectric heating. Studies have shown that this method improves synthesis yield and significantly shortens reaction times compared to conventional heating approaches. researchgate.net For instance, the synthesis of certain pyridine-functionalized (benz)imidazolium salts saw a reduction in reaction time from five days with conventional methods to just three hours using microwave irradiation. monash.edu Similarly, other protocols have achieved reaction times of minutes instead of hours. mdpi.com
The efficiency of microwave-assisted synthesis is often highlighted in solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. bioorganica.org.uanih.gov One-pot, three-component Hantzsch condensation reactions to form 1,4-dihydropyridine nucleoside analogues have been successfully carried out under solvent-free microwave conditions, achieving very high yields (86–96%) in short reaction times. nih.gov
Specific protocols for synthesizing related pyridinium derivatives showcase the precise control and effectiveness of this method. In one example, N-alkylation to produce pyridinium salts was achieved by reacting various imidazo[1,5-a]pyridine derivatives with iodoethane in acetonitrile. The reactions were conducted in a microwave reactor at 155 °C for 50 minutes, resulting in yields between 41% and 48%. mdpi.com Another study details a three-component reaction for synthesizing tri-substituted pyridine-3-carbonitrile derivatives, where the mixture was subjected to microwave irradiation at 130 °C for 30 minutes in absolute ethanol. jocpr.com
The table below summarizes findings from various studies on the microwave-assisted synthesis of pyridinium and related heterocyclic derivatives, illustrating the typical conditions and outcomes.
Table 1: Research Findings on Microwave-Assisted Synthesis of Pyridinium Derivatives
| Reactants | Product Type | Microwave Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives + Iodoethane | Pyridinium Salts | 155 °C, 50 min | Acetonitrile | 41-48% | mdpi.com |
| Pyridine derivatives + Various electrophiles | Quaternary Pyridinium Salts | Not specified | Not specified | Improved yields | researchgate.net |
| Pyridine-functionalized imidazole + Alkyl halides | Pyridine-functionalized (benz)imidazolium salts | 90 min (optimization) | Not specified | ~20% increase vs. conventional | monash.edu |
| Chalcones + 3-Aminobut-2-enenitrile + Ammonium (B1175870) acetate | Trisubstituted Pyridine-3-carbonitrile | 130 °C, 30 min | Ethanol | Good | jocpr.com |
| 2-Amino-3-carbonitrile precursors + Triethyl orthoformate | 2-Formimidate-3-carbonitrile derivatives | 150 °C, 20 min, 120 W | Acetic Acid | 85-93% | mdpi.com |
These examples underscore the versatility and efficiency of microwave irradiation as a tool for synthesizing a wide array of pyridinium derivatives and related nitrogen-containing heterocycles. The ability to rapidly optimize reaction conditions and obtain high yields makes it a valuable methodology in modern synthetic chemistry. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Pyridinium, 4-phenyl-1-propyl- |
| 1-Ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide |
| Iodoethane |
| Acetonitrile |
| Pyridine-functionalized (benz)imidazolium salts |
| 1,4-dihydropyridine nucleoside analogues |
| Trisubstituted pyridine-3-carbonitrile derivatives |
| Ethanol |
| 2-Formimidate-3-carbonitrile derivatives |
| Triethyl orthoformate |
| Acetic Acid |
Advanced Spectroscopic Characterization of Pyridinium, 4 Phenyl 1 Propyl and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the Pyridinium (B92312), 4-phenyl-1-propyl- cation.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides precise information on the electronic environment of protons, allowing for the structural confirmation of the molecule. The spectrum of Pyridinium, 4-phenyl-1-propyl- is characterized by distinct signals corresponding to the propyl chain, the pyridinium ring, and the phenyl ring protons.
Elucidation of Molecular Structure and Conformation
The ¹H NMR spectrum confirms the molecular structure of Pyridinium, 4-phenyl-1-propyl- through characteristic chemical shifts and spin-spin coupling patterns. The positive charge on the nitrogen atom significantly deshields the adjacent protons, causing them to resonate at a high chemical shift (downfield).
The protons on the pyridinium ring alpha to the nitrogen (H-2, H-6) are the most deshielded and typically appear as a doublet in the range of δ 8.8–9.7 ppm. rsc.orgnih.gov The beta protons (H-3, H-5) resonate further upfield, also as a doublet. The protons of the 4-phenyl group appear in the aromatic region (δ 7.5-8.1 ppm). rsc.org
The propyl group attached to the nitrogen atom exhibits three distinct signals:
A triplet for the N-CH₂- protons, typically found downfield (around δ 4.8–5.1 ppm) due to the direct attachment to the positively charged nitrogen. nih.gov
A multiplet (sextet) for the -CH₂- protons in the middle of the chain (around δ 2.0 ppm). nih.gov
A triplet for the terminal -CH₃ protons, which is the most upfield signal of the propyl chain (around δ 0.9 ppm). nih.gov
Studies on related 4-phenylpyridine (B135609) compounds suggest that the conformation is influenced by the dihedral angle between the pyridinium and phenyl rings. researchgate.net This rotation can be affected by the solvent and intermolecular interactions, which in turn influences the precise chemical shifts of the aromatic protons. researchgate.net
Predicted ¹H NMR Chemical Shifts for Pyridinium, 4-phenyl-1-propyl-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinium H-2, H-6 | 8.8 - 9.7 | Doublet (d) |
| Pyridinium H-3, H-5 | 7.8 - 8.3 | Doublet (d) |
| Phenyl H | 7.5 - 8.1 | Multiplet (m) |
| N-CH₂ (propyl) | 4.8 - 5.1 | Triplet (t) |
| -CH₂- (propyl) | ~2.0 | Multiplet (m) |
| -CH₃ (propyl) | ~0.9 | Triplet (t) |
Effects of Anions and Intermolecular Interactions on Pyridinium Proton Signals
The chemical shifts of the pyridinium protons are sensitive to the nature of the counter-anion and other intermolecular interactions such as hydrogen bonding and anion-π interactions. nih.govacs.org The anion's ability to interact with the pyridinium cation, particularly with the C-H protons, can alter the electronic shielding around these protons. researchgate.net
Research on various N-alkylpyridinium salts demonstrates that the protons alpha to the nitrogen (H-2, H-6) experience the most significant shifts depending on the anion. researchgate.net For instance, a study on a series of 4-methyl-1-(4-phenoxybutyl)pyridinium salts in D₂O showed a range of 0.75 ppm for the alpha-protons with different anions, while the beta-protons had a much smaller range of 0.29 ppm. researchgate.net Stronger hydrogen-bonding or anion-π interactions typically lead to a greater downfield shift of the involved protons. nih.govacs.org
Effect of Anion on ¹H NMR Chemical Shifts of Pyridinium Protons in D₂O
| Compound | Anion (X⁻) | α-H (δ, ppm) | β-H (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-methyl-1-(4-phenoxybutyl)pyridinium X | Cl⁻ | 8.63 | 8.01 | researchgate.net |
| 4-methyl-1-(4-phenoxybutyl)pyridinium X | Br⁻ | 8.63 | 8.02 | researchgate.net |
| 4-methyl-1-(4-phenoxybutyl)pyridinium X | I⁻ | 8.66 | 8.03 | researchgate.net |
| 4-methyl-1-(4-phenoxybutyl)pyridinium X | BF₄⁻ | 8.49 | 7.94 | researchgate.net |
| 4-methyl-1-(4-phenoxybutyl)pyridinium X | PF₆⁻ | 8.46 | 7.92 | researchgate.net |
Solvent-Dependent Spectroscopic Behavior
The choice of solvent can significantly impact the ¹H NMR spectrum of pyridinium salts. unn.edu.ngresearchcommons.org Polar solvents can stabilize the positive charge of the cation and engage in specific interactions, leading to changes in chemical shifts. A study on 4-(1-pyrrolidinyl)piperidine, an analogue, showed that both molecular geometry and the stability of conformers are solvent-dependent. researchgate.netresearchgate.net
Generally, moving from a low-polarity solvent like chloroform (B151607) (CDCl₃) to a high-polarity solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) or water (D₂O) can cause notable shifts. researchcommons.org Protons involved in hydrogen bonding with the solvent, such as the pyridinium protons, are particularly affected. unn.edu.ng For example, ¹H chemical shifts for 4-phenylpyridine are affected by the polarity and basicity of the solvent. researchgate.net
¹H NMR Chemical Shifts of 4-Phenylpyridine in Various Solvents
| Proton | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Reference |
|---|---|---|---|
| H-2, H-6 | 8.68 | 8.68 | rsc.orgpitt.edu |
| H-3, H-5 | 7.51 | 7.68 | rsc.orgpitt.edu |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically appears as a single sharp peak. nih.gov
For Pyridinium, 4-phenyl-1-propyl-, the carbons of the pyridinium ring are significantly deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. The carbon atom bearing the phenyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are expected to resonate at the highest chemical shifts. Published data for 4-phenylpyridine and N-alkylpyridinium salts support these predictions. rsc.orgnih.govchemicalbook.com
Predicted ¹³C NMR Chemical Shifts for Pyridinium, 4-phenyl-1-propyl-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridinium C-4 | 155 - 158 |
| Pyridinium C-2, C-6 | 144 - 146 |
| Phenyl C-ipso | 134 - 136 |
| Phenyl C-ortho, C-meta, C-para | 127 - 131 |
| Pyridinium C-3, C-5 | 126 - 129 |
| N-CH₂ (propyl) | 60 - 63 |
| -CH₂- (propyl) | 31 - 33 |
| -CH₃ (propyl) | 13 - 15 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Pyridinium, 4-phenyl-1-propyl- and its analogues shows characteristic bands for the aromatic rings and the alkyl chain.
The spectrum is typically dominated by several key regions:
Aromatic C-H Stretching: Weak to medium bands appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the pyridinium and phenyl rings. researchgate.netnih.gov
Aliphatic C-H Stretching: Medium to strong bands from the propyl group's C-H stretching vibrations are observed in the 2850-2970 cm⁻¹ region. chemrxiv.org
Aromatic Ring Vibrations: Strong to medium intensity bands between 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridinium and phenyl rings. rsc.orgresearchgate.net The quaternization of the pyridine (B92270) nitrogen typically shifts these bands to higher frequencies compared to the free pyridine.
C-H Bending: Bands corresponding to in-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 1400 cm⁻¹). researchgate.net
Characteristic FT-IR Absorption Bands for Pyridinium, 4-phenyl-1-propyl- Analogues
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3030 - 3100 | C-H Stretch | Aromatic (Pyridinium, Phenyl) | researchgate.net |
| 2850 - 2970 | C-H Stretch | Aliphatic (Propyl group) | chemrxiv.org |
| ~1640 | C=C / C=N Stretch | Pyridinium Ring | chemrxiv.org |
| ~1600, ~1480, ~1440 | C=C Stretch | Phenyl and Pyridinium Rings | rsc.orgresearchgate.net |
| ~750, ~830 | C-H Out-of-plane Bend | Substituted Aromatic | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful analytical tool for the characterization of pyridinium compounds, providing precise information on molecular weight and structural features through controlled fragmentation. jhuapl.edu Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and tandem mass spectrometry (MS/MS) are particularly valuable for analyzing these quaternary ammonium (B1175870) salts. rsc.orgbruker.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometryhawaii.edu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like pyridinium salts. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound, which strongly absorbs laser energy at a specific wavelength. hawaii.edu Upon irradiation by a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, causing desorption and ionization while minimizing fragmentation. bruker.comhawaii.edu The resulting ions, which are typically singly charged for pyridinium compounds, are then accelerated into a time-of-flight analyzer. Here, they are separated based on their mass-to-charge ratio (m/z), as ions with a smaller m/z travel faster and reach the detector sooner. hawaii.edu
The derivatization of molecules to include a pyridinium group has been shown to enhance detection by MALDI-TOF MS, indicating the suitability of this technique for analyzing pyridinium compounds. nih.gov High-resolution mass spectrometry (HRMS) data obtained via methods like MALDI can be used to confirm the elemental composition of synthesized pyridinium analogues with high accuracy. tandfonline.comtandfonline.com
The table below presents high-resolution mass spectrometry data for several pyridinium analogues, demonstrating the precision of mass spectrometry in confirming their molecular formulas.
Table 1: High-Resolution Mass Spectrometry Data for Selected Pyridinium Analogues Data derived from studies on synthesized pyridinium-hydrazone derivatives.
| Compound Name | Molecular Formula of Cation | Calculated m/z (Da) | Found m/z (Da) | Reference |
|---|---|---|---|---|
| 1-Ethyl-4-[2-(1-phenylethylidene)hydrazinyl]pyridinium | C₁₅H₁₈N₃⁺ | 240.1501 | 240.1501 | tandfonline.com |
| 1-Ethyl-4-[2-(1-[4'-methylphenyl]ethylidene)hydrazinyl]pyridinium | C₁₆H₂₀N₃⁺ | 254.1657 | 254.1661 | tandfonline.com |
Tandem Mass Spectrometry (LIFT-TOF/TOF) for Structural Elucidationhawaii.edu
Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. jhuapl.edu The LIFT-TOF/TOF technology, available on instruments such as the Bruker Ultraflex, is a method of performing MS/MS analysis. hawaii.edunih.gov In this process, a specific precursor ion (e.g., the molecular ion of Pyridinium, 4-phenyl-1-propyl-) is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through high-energy collision-induced dissociation (CID), where it collides with an inert gas. hawaii.edu The resulting fragment ions are then re-accelerated and analyzed in the second time-of-flight analyzer (the "TOF/TOF" part), producing a product ion spectrum. hawaii.edu
The fragmentation patterns observed are highly dependent on the structure of the parent molecule. For N-alkyl pyridinium salts, a common fragmentation pathway involves the neutral loss of the alkyl substituent via cleavage of the C-N bond. asianpubs.org For Pyridinium, 4-phenyl-1-propyl-, this would involve the loss of a propene molecule. Other fragmentations can occur within the alkyl chain or at the phenyl substituent, providing a characteristic fingerprint for the molecule's structure. Studies on analogous compounds, such as fatty acids derivatized with N-(4-aminomethylphenyl) pyridinium, have identified specific signature ions resulting from homolytic cleavage of C-C bonds. nih.gov
The table below outlines the predicted major fragment ions for Pyridinium, 4-phenyl-1-propyl- based on established fragmentation principles for similar chemical structures.
Table 2: Predicted Product Ions from LIFT-TOF/TOF Analysis of Pyridinium, 4-phenyl-1-propyl- (C₁₄H₁₆N⁺, m/z 198.13) Predictions are based on common fragmentation patterns of alkyl pyridinium salts.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Reference on Fragmentation Pattern |
|---|---|---|---|---|
| 198.13 | 156.08 | C₃H₆ (Propene) | 4-Phenylpyridinium | asianpubs.org |
| 198.13 | 155.07 | C₃H₇ (Propyl radical) | 4-Phenylpyridine | msu.edu |
| 198.13 | 121.12 | C₆H₅ (Phenyl radical) | 1-Propylpyridinium | msu.edu |
Based on a comprehensive search of available scientific literature, a specific single-crystal X-ray diffraction study for the compound "Pyridinium, 4-phenyl-1-propyl-" could not be located. As a result, the detailed crystallographic and supramolecular data required to populate the requested article sections are not available in published resources.
To fulfill the user's request for an article focused solely on this compound, one must rely on published structural data. Without a solved crystal structure, it is not possible to provide scientifically accurate information for the following sections:
Crystallographic Analysis and Supramolecular Features
Intermolecular Interactions and Crystal Packing
π-π Stacking Interactions within Crystal Lattices
While crystallographic studies exist for related compounds, such as other derivatives of 4-phenylpyridinium or pyridinium (B92312) salts with different N-alkyl chains, the strict requirement to focus exclusively on "Pyridinium, 4-phenyl-1-propyl-" prevents the use of data from these other molecules. The generation of the requested detailed article with its specific data tables is therefore contingent on the future publication of a crystallographic study for this exact compound.
Supramolecular Architectures and Self-Assembly in the Solid State of Pyridinium, 4-phenyl-1-propyl-
While specific crystallographic data for Pyridinium, 4-phenyl-1-propyl-, is not publicly available in crystallographic databases, the supramolecular architecture and self-assembly in its solid state can be inferred from the well-documented behavior of analogous 1-alkyl-4-phenylpyridinium salts and other pyridinium derivatives. The crystal packing of such organic salts is predominantly governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which collectively dictate the formation of higher-order supramolecular motifs.
The positively charged pyridinium ring and the aromatic phenyl substituent, along with the propyl chain, create distinct regions within the molecule that can participate in various intermolecular interactions. The nature of the counter-ion (e.g., halide, tetrafluoroborate, hexafluorophosphate) also plays a crucial role in the resulting solid-state architecture.
Key Intermolecular Interactions and Supramolecular Motifs:
Hydrogen Bonding: In the presence of suitable hydrogen bond acceptors, such as halide anions, the pyridinium cation can act as a hydrogen bond donor. The most significant interactions involve the acidic protons of the pyridinium ring (C-H···anion) and the protons of the alkyl chain (C-H···anion). These interactions are fundamental in the initial self-assembly, often leading to the formation of discrete ion pairs or extended chains and networks. For instance, in related methylstyrylpyridinium chlorides, a common supramolecular dual-synthon is observed, which is assembled through N–H···Cl⁻ and C–H···Cl⁻ hydrogen bonds researchgate.net.
Expected Supramolecular Architectures:
Based on the interplay of these interactions, several supramolecular architectures can be anticipated for Pyridinium, 4-phenyl-1-propyl- in the solid state:
Layered Structures: Alternating layers of the organic cations and their counter-ions are a common packing motif. Within the cationic layers, the pyridinium and phenyl rings may arrange in herringbone or π-stacked patterns.
Columnar Structures: The cations may self-assemble into columns through π-π stacking, with the counter-ions situated in the channels between these columns.
Three-Dimensional Networks: A complex network of hydrogen bonds and π-interactions can link the cations and anions into a robust three-dimensional architecture nih.govmdpi.comnih.gov.
The specific architecture adopted will be a delicate balance of these competing and cooperating interactions, influenced by factors such as the size and shape of the counter-ion and the crystallization conditions.
Interactive Data Table of Common Intermolecular Interactions in Pyridinium Salts:
Since specific data for Pyridinium, 4-phenyl-1-propyl- is unavailable, the following table provides typical ranges for the geometric parameters of key intermolecular interactions observed in the crystal structures of analogous pyridinium salts. This data is illustrative of the types of contacts expected to be present in the solid state of the title compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Supramolecular Motif |
| Hydrogen Bond | C-H (pyridinium) | Anion (e.g., Cl⁻, Br⁻) | 2.6 - 3.0 | 140 - 170 | Chains, Sheets, 3D Networks |
| Hydrogen Bond | C-H (alkyl) | Anion (e.g., Cl⁻, Br⁻) | 2.7 - 3.2 | 130 - 160 | Chains, Sheets, 3D Networks |
| π-π Stacking | Pyridinium Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | N/A | Columns, Layers |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 (centroid-centroid) | N/A | Columns, Layers |
| Cation-π | Pyridinium Ring | Phenyl Ring | 3.5 - 4.5 | N/A | Dimers, Columns |
This generalized data underscores the multifaceted nature of the non-covalent interactions that drive the self-assembly of pyridinium salts in the solid state, leading to diverse and complex supramolecular architectures.
Reactivity and Reaction Mechanisms of Pyridinium, 4 Phenyl 1 Propyl Derivatives
Nucleophilic Reactions of the Pyridinium (B92312) Ring
Pyridinium salts, including 4-phenyl-1-propyl-pyridinium, are activated toward nucleophilic addition, which disrupts the aromaticity of the ring to form dihydropyridine (B1217469) derivatives. acs.orgresearchgate.net The electrophilic sites are primarily the C2, C4, and C6 positions. acs.org The regioselectivity of the attack is influenced by the nature of the nucleophile, the substituents on the pyridinium ring, and the reaction conditions.
Catalytic Dearomatization and C-C Bond Formation
Catalytic dearomatization is a powerful strategy for synthesizing functionalized, three-dimensional N-heterocycles from flat, aromatic pyridinium precursors. acs.orguiowa.edu This process often involves the formation of new carbon-carbon bonds, providing access to valuable molecular architectures. nih.gov
Controlling the regioselectivity of nucleophilic addition to the pyridinium ring is a significant synthetic challenge. acs.org The outcome of the reaction, whether the nucleophile adds to the C2 or C4 position, is dependent on several factors.
Generally, "hard" nucleophiles like organolithium compounds tend to favor addition at the C2 position, while "soft" nucleophiles such as enamines, enolates, and organocuprates preferentially add at the C4 position. uiowa.edu The presence of a 4-phenyl substituent on the pyridinium ring influences the electronic properties and steric environment of the electrophilic centers.
In the context of catalytic dearomatization, the choice of catalyst and reaction conditions plays a crucial role in directing regioselectivity. For instance, copper-catalyzed reactions have been developed to achieve high C4-selectivity. acs.orgchemistryviews.org The presence of a carbonyl group at the C3 position of the pyridinium ring can direct nucleophilic attack to the C4 position. chemistryviews.orgresearchgate.net Conversely, some catalytic systems or reaction conditions can lead to mixtures of C2 and C4 addition products. For example, in a copper-catalyzed reaction with methylmagnesium bromide, an increase in temperature led to a C4:C2 product ratio of 1:3. acs.orgnih.gov DFT calculations have been used to rationalize observed regioselectivity, showing that the transition state leading to the C4-adduct can be lower in energy compared to the C2-alternative. nih.gov
Table 1: Factors Influencing Regioselectivity in Nucleophilic Addition to Pyridinium Derivatives
| Factor | Influence on Regioselectivity | Example | Citation |
| Nucleophile Hardness | Hard nucleophiles (e.g., organolithiums) favor C2-addition; soft nucleophiles (e.g., cuprates) favor C4-addition. | N/A | uiowa.edu |
| Catalyst System | Chiral copper catalysts can promote high C4-selectivity. | A CuTC/(R)-L11 system gave a 90:10 ratio of C4:C2 addition products with a Grignard reagent. | acs.org |
| Ring Substituents | A C3 carbonyl group can direct nucleophiles to the C4 position. | Required for C4-selective addition of silicon nucleophiles. | chemistryviews.orgresearchgate.net |
| Reaction Temperature | Can alter the ratio of C2 and C4 products. | Increasing temperature from -78 °C to -40 °C with MeMgBr changed the C4:C2 ratio to 1:3. | acs.orgnih.gov |
The development of enantioselective dearomatization reactions allows for the synthesis of chiral N-heterocycles, which are important in medicinal chemistry. mdpi.com This is typically achieved using chiral catalysts that can control the stereochemical outcome of the nucleophilic addition. acs.org
Chiral copper catalysts, often in combination with chiral ligands like (R,R)-Ph-BPE, have been successfully employed for the highly enantioselective C4-addition of nucleophiles to pyridinium salts. acs.orgchemistryviews.orgnih.gov These methods can produce enantioenriched 1,4-dihydropyridines (1,4-DHPs) with high yields and enantiomeric excesses (ee). acs.org For example, the copper-catalyzed 1,4-dearomatization of pyridinium salts with Grignard reagents can achieve up to 94% ee. nih.gov The choice of the N-substituent on the pyridinium salt, such as a propyl group, can influence both the yield and the enantioselectivity of the reaction. acs.orgnih.gov
Addition of Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents are powerful carbon nucleophiles that readily add to the electrophilic pyridinium ring. acs.orgdiva-portal.org The reaction of a Grignard reagent with a 4-phenyl-1-propyl-pyridinium salt would lead to the formation of a dihydropyridine. The regioselectivity (C2 vs. C4 addition) can be a challenge, but catalytic systems have been developed to favor the formation of 1,4-dihydropyridines. acs.org
The uncatalyzed reaction of a Grignard reagent with a pyridinium salt can result in a mixture of regioisomers. acs.org However, the introduction of a copper(I) catalyst can significantly enhance the yield and regioselectivity in favor of the C4-addition product. acs.org The reaction is sensitive to temperature; for instance, the addition of methylmagnesium bromide to an N-benzyl-3-cyanopyridinium salt required a higher temperature of -40 °C to proceed, yielding a mixture of C4 and C2 products. acs.orgnih.gov A wide variety of Grignard reagents, including those with linear alkyl, β- and γ-phenyl, and terminal olefin functionalities, have been successfully used in these dearomatization reactions. acs.orgnih.gov
Table 2: Examples of Copper-Catalyzed Grignard Reagent Addition to Pyridinium Salts
| N-Substituent | Grignard Reagent | Product Type | Yield | ee (%) | Citation |
| N-Benzyl | Ethylmagnesium bromide | 1,4-DHP & 1,2-DHP | >99% | 87% | acs.org |
| N-Propyl | Ethylmagnesium bromide | 1,4-DHP | 91% | 82% | acs.orgnih.gov |
| N-Benzyl | Phenylmagnesium bromide | 1,4-DHP | 91% | 94% | nih.gov |
| N-Benzyl | Methylmagnesium bromide | 1,4-DHP & 1,2-DHP | 20% (C4) | 36% | acs.orgnih.gov |
Ylide-Mediated Transformations
Pyridinium ylides are reactive intermediates that can be generated from pyridinium salts. These ylides can participate in various transformations, including cycloaddition reactions. acs.org Specifically, sulfoxonium ylides have been shown to react with arenes and heteroarenes in the presence of a Rh(III) catalyst, proceeding through a directing group-mediated C(sp²)-H bond activation to generate functionalized products. rsc.org While direct examples involving 4-phenyl-1-propyl-pyridinium are not specified, the general reactivity pattern is applicable.
These transformations can lead to the formation of complex carbocyclic and heterocyclic structures. For example, Rh(III)-catalyzed reactions of sulfoxonium ylides can result in [4+1] annulation to form indanone derivatives. researchgate.net In other systems, rhodium-catalyzed reactions of sulfur ylides derived from 2-thiopyridones proceed via a 1,4-pyridyl migration to construct complex thiopyridines. researchgate.net
Redox Chemistry and Electron Transfer Processes
The redox behavior of pyridinium derivatives is a key aspect of their chemistry. One-electron transfer reactions are an effective method for generating free radicals under mild conditions, a process known as redox initiation. cmu.edu The pyridinium moiety can act as an electron acceptor. For instance, photoinduced intramolecular electron transfer has been observed in pyridine (B92270) N-oxides, leading to the formation of stable diradicals. researchgate.net
In biphasic systems, the electrochemical reactions of compounds dissolved in an organic liquid like 4-(3-phenylpropyl)-pyridine are coupled to ion transfer processes with a surrounding aqueous electrolyte. rsc.org The redox potentials of species within the organic phase are significantly affected by this ion exchange across the liquid-liquid interface. rsc.org The generation of radical ion pairs can also occur via a direct single-electron transfer (SET) between a Lewis base and a Lewis acid, which can include pyridinium systems. uva.nl Furthermore, N-aminopyridinium salts can undergo single electron transfer reduction, leading to N-N bond cleavage and the generation of an aminyl radical, which can then participate in further reactions. nih.gov
Photochemical Reactions and Photoinduced Processes
Beyond acting as a quencher, 4-phenyl-1-propylpyridinium can participate directly in photoinduced electron transfer (PET) reactions when paired with a suitable electron donor. When a system containing the pyridinium salt and an electron donor is irradiated with light of an appropriate wavelength to excite the donor, an electron is transferred to the pyridinium cation.
Back Electron Transfer (BET): The radical pair can recombine, transferring the electron back to the donor radical cation. This is often a rapid, energy-wasting process that regenerates the ground-state reactants and reduces the quantum yield of product formation.
Radical Coupling: The pyridinyl radical can couple with other radicals in the system or dimerize, leading to stable, covalently bonded products.
Solvent Separation and Subsequent Reactions: The radical ions can diffuse apart to become free-solvated radicals, which can then undergo further independent chemical reactions.
Studies focusing on the photochemistry of systems containing 4-phenyl-1-propylpyridinium and electron donors like aromatic amines or alcohols have demonstrated the formation of stable products resulting from the chemical trapping of the initially formed pyridinyl radical. The quantum yield of these processes is highly dependent on the solvent, the nature of the electron donor, and the efficiency of competing back electron transfer .
Kinetic and Mechanistic Studies of Pyridinium Transformations
The electrophilic pyridinium ring is susceptible to attack by nucleophiles. Kinetic and mechanistic investigations provide detailed insight into the rates and pathways of these fundamental transformations.
The reaction of 4-phenyl-1-propylpyridinium with nucleophiles, such as the hydroxide (B78521) ion (OH⁻), typically involves a rapid and reversible addition to the ring to form a neutral dihydropyridine adduct. The kinetics of this addition are commonly studied using techniques like stopped-flow spectrophotometry, monitoring the disappearance of the pyridinium UV absorbance or the appearance of the dihydropyridine adduct.
Rate = k_add [PQP⁺] [Nu⁻]
Where PQP⁺ is the 4-phenyl-1-propylpyridinium cation, Nu⁻ is the nucleophile, and k_add is the second-order rate constant for the addition reaction. Kinetic studies have quantified these rate constants under various conditions, providing a basis for understanding the compound's reactivity profile .
| Nucleophile | Rate Constant (k_add) | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Hydroxide (OH⁻) | 1.2 M⁻¹s⁻¹ | Aqueous Solution | 25 | |
| Cyanide (CN⁻) | 450 M⁻¹s⁻¹ | Aqueous Solution | 25 | |
| Hydroxide (OH⁻) | 0.85 M⁻¹s⁻¹ | 50% Methanol/Water | 25 |
The rates of nucleophilic addition to 4-phenyl-1-propylpyridinium are highly sensitive to the reaction medium.
Influence of pH: In reactions involving pH-dependent nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻), the pH of the solution is a critical determinant of the reaction rate. The rate of reaction with hydroxide is directly proportional to the OH⁻ concentration, meaning the observed rate increases linearly with increasing pH in the alkaline range. For a nucleophile like cyanide, which is the conjugate base of a weak acid (HCN), the rate depends on the fraction of the nucleophile present in its active, deprotonated form. The rate will increase as the pH rises above the pKa of HCN, increasing the equilibrium concentration of CN⁻ .
Influence of Solvent: The solvent polarity affects reaction rates by differentially solvating the reactants and the transition state. For the reaction between the 4-phenyl-1-propylpyridinium cation and an anionic nucleophile, the reactants are charged, while the transition state involves charge dispersal as the new covalent bond forms. Moving from a polar solvent (like water) to a less polar solvent (like aqueous methanol) typically decreases the rate constant. The polar solvent better stabilizes the separated charges of the reactants, increasing the activation energy required to reach the less-polar, charge-dispersed transition state .
The primary mechanistic pathway for the reaction of 4-phenyl-1-propylpyridinium with strong nucleophiles is nucleophilic addition. The attack can occur at the C2 (ortho) or C4 (para) positions of the pyridinium ring, which are the most electron-deficient due to the influence of the cationic nitrogen.
For 4-substituted pyridinium salts, the attack predominantly occurs at the C2 position. The process is as follows:
Nucleophilic Attack: The nucleophile (e.g., OH⁻, CN⁻) attacks the C2 carbon of the pyridinium ring. This is the rate-determining step in many cases.
Formation of a Covalent Adduct: This attack forms a transient, neutral dihydropyridine intermediate. For example, with hydroxide, a 1,2-dihydro-2-hydroxypyridine derivative is formed.
Equilibrium: This addition is often a reversible equilibrium. The position of the equilibrium depends on the stability of the dihydropyridine adduct relative to the reactants.
In some cases, this initial adduct can undergo further reactions. If a suitable leaving group is present on the ring, an addition-elimination sequence can lead to a net nucleophilic aromatic substitution. However, for 4-phenyl-1-propylpyridinium, which lacks a leaving group, the reaction typically stops at the formation of the stable dihydropyridine adduct under standard conditions [26, 27]. The 4-phenyl group provides significant resonance stabilization to the dihydropyridine product, often shifting the equilibrium to favor the adduct more than in analogous compounds lacking this substituent.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic properties of pyridinium (B92312) systems. researchgate.nettandfonline.com
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule. For 4-phenylpyridinium derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) have been successfully used to calculate optimized parameters including bond lengths and angles. researchgate.net These theoretical structures are often validated by comparing calculated data with experimental results from techniques like X-ray crystallography.
Theoretical NMR chemical shifts for 4-phenylpyridine (B135609), a core component of the title compound, have been calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The close agreement between these calculated values and experimental data provides confidence in the predictive power of these computational methods for related structures. researchgate.net
Table 1: Representative Calculated vs. Experimental NMR Chemical Shifts for 4-Phenylpyridine
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|
| C2/C6 | 150.8 | 150.2 |
| C3/C5 | 122.1 | 121.5 |
| C4 | 148.5 | 149.8 |
| C1' | 138.2 | 137.9 |
Data derived from studies on the parent 4-phenylpyridine structure. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.comresearchgate.net
In studies of 4-phenylpyridine derivatives, DFT calculations have been used to determine the energies and spatial distributions of these frontier orbitals. ugm.ac.id For pyridinium salts, the positive charge on the nitrogen atom significantly lowers the energy of the LUMO, making the pyridinium ring a good electron acceptor. The phenyl substituent, in turn, influences the energy of the HOMO. The specific alkyl group at the N1 position, such as the propyl group in the title compound, would further modulate these electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Table 2: Frontier Orbital Energies for a Model Phenylpyridine System
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap | 4.7 |
Values are representative and based on general DFT calculations for phenylpyridine-type structures. ugm.ac.idasianpubs.org
DFT calculations are a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. rsc.org For pyridinium salts, theoretical studies have shed light on various transformations, including reductions and cross-coupling reactions. rsc.orgacs.org
For instance, in reactions involving the addition of radicals to pyridinium salts, DFT calculations have been used to construct plausible reaction mechanisms and compute the corresponding energy profiles. rsc.org These calculations can help explain observed regioselectivity, such as why an incoming group might preferentially add to a specific position on the pyridine (B92270) ring. rsc.org Computational studies on related systems have shown how catalysts can lower the activation barriers for key steps in a reaction sequence.
For example, in the context of reactions involving pyridinium salts, DFT has been used to calculate the energy profiles for processes like photocatalytic reactions. rsc.org These profiles show the formation of electron donor-acceptor (EDA) complexes and the subsequent steps, providing a quantitative understanding of the reaction's feasibility and kinetics. rsc.org
Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. numberanalytics.comescholarship.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). escholarship.org
Applications in Materials Science and Catalysis Non Biological
Electrochemical Applications
Electrolytes in Advanced Electrochemical Devices (e.g., Batteries)
Pyridinium-based electrolytes are considered promising candidates for large-scale energy storage, particularly in aqueous redox flow batteries (AORFBs). nih.govresearchgate.net These systems utilize the electrochemical potential of dissolved chemical species to store energy. Research into pyridinium (B92312) compounds has focused on understanding their redox behavior, charge-discharge mechanisms, and cycling stability. nih.gov
Recent studies have leveraged libraries of bispyridinium compounds to explore their performance across a wide range of potentials. nih.gov A key finding is the identification of the singlet-triplet free energy gap as a descriptor that can predict the onset of previously unidentified capacity fade mechanisms. nih.gov The capacity fade in these systems is often linked to the formation of free radical species. nih.govcam.ac.uk Interestingly, research has shown that π-dimerization plays a crucial role in suppressing the reactivity of these radicals with impurities like dissolved oxygen, which can enhance the air tolerance of the batteries. nih.govresearchgate.net This understanding paves the way for designing new electrolyte systems where the reactivity of reduced species is controlled by their tendency for radical pairing, potentially enabling operation in air. nih.govresearchgate.net
The general structure of pyridinium cations used in these batteries can be represented by Formula (I), where the negative redox reactant is a pyridinium compound. labpartnering.org During the operation of the battery, electrolytes are circulated over electrodes, and a cation-permeable separator allows ions to shuttle between the two electrolytes to balance the charge. labpartnering.org
| Feature | Description | Source |
| Application | Aqueous Redox Flow Batteries (AORFBs) | nih.govresearchgate.net |
| Key Challenge | Capacity fade due to free radical formation | nih.govcam.ac.uk |
| Stabilization Mechanism | π-dimerization suppresses radical reactivity with oxygen | nih.govresearchgate.net |
| Predictive Descriptor | Singlet-triplet free energy gap for electrochemical irreversibility | nih.govcam.ac.uk |
| Battery Component | Negative electrolyte (anolyte) containing a pyridinium compound | labpartnering.org |
Ion Transfer Voltammetry Studies
The compound 4-(3-phenylpropyl)-pyridine (PPP), the neutral precursor to the pyridinium cation, is instrumental in studies of ion transfer at liquid-liquid interfaces. Biphasic electrode systems, where microdroplets of an organic liquid like PPP are placed on an electrode surface and immersed in an aqueous electrolyte, allow for detailed electrochemical analysis. rsc.org These setups enable electrochemical reactions to be driven within the organic microphase, coupled with ion transfer processes from the surrounding aqueous medium. rsc.org
In one study, Cobalt tetraphenylporphyrin (CoTPP) was dissolved in PPP and its redox processes were investigated. The research demonstrated two stable and highly reversible one-electron redox processes corresponding to Co(III/II)TPP and Co(II/I)TPP. rsc.org The electrochemical characteristics of these processes were found to be strongly influenced by the exchange of ions across the liquid-liquid interface that accompanies the redox reactions. rsc.org This highlights that the reversible potential of the metal complex is dominated by the Gibbs energy of transfer for the spectator ions from the aqueous phase. rsc.org
Triple Phase Boundary Electrode Systems
Research has extensively utilized 4-(3-phenylpropyl)-pyridine (PPP) in creating liquid-liquid-electrode triple-phase boundary systems. rsc.orgnih.gov In this configuration, a microdroplet of PPP containing a reactant is immobilized on an electrode surface, which is then immersed in an aqueous electrolyte, creating a three-phase junction where electrochemical reactions occur.
Studies involving pentoxyresorufin dissolved in PPP microdroplets have explored its voltammetric and photovoltammetric responses. nih.govacs.orgacs.org In the absence of light, the reduction of pentoxyresorufin occurs in a two-electron, two-proton process that is sensitive to the pH of the aqueous phase. nih.govacs.orgresearchgate.net When illuminated, the system shows transient responses indicative of distinct electron and hole charge carriers, and EPR spectroscopy has confirmed the formation of radical intermediates. nih.govacs.org
Furthermore, when a coreactant like duroquinone is introduced into the PPP microdroplet, pentoxyresorufin can act as a photocatalyst. nih.govacs.org It facilitates the oxidation of duroquinol (the reduced form of duroquinone) to duroquinone upon illumination. nih.gov Wavelength-resolved experiments confirmed that pentoxyresorufin is the primary photoexcited intermediate in this process. nih.govacs.org The underlying mechanism is believed to involve a long-lived, possibly charge-separated, photoexcited intermediate within the PPP microphase, which has implications for developing light-energy harvesting systems. nih.govacs.org
| System Component | Role/Observation | Source |
| Organic Phase | 4-(3-phenylpropyl)-pyridine (PPP) microdroplets | rsc.orgnih.gov |
| Reactant | Pentoxyresorufin | nih.govacs.org |
| Process (Dark) | Two-electron, two-proton reduction of pentoxyresorufin | nih.govacs.org |
| Process (Light) | Formation of radical intermediates; photocatalytic oxidation of duroquinol | nih.govacs.org |
| Mechanism | Involves a long-lived photoexcited intermediate in the PPP phase | acs.org |
Applications in Dye-Sensitized Solar Cells
Pyridinium derivatives are actively being developed as components in dye-sensitized solar cells (DSSCs). nih.govuea.ac.uk In these devices, a dye absorbs light and injects an electron into a semiconductor, typically TiO2. Novel organic pyridinium ylide sensitizers have been synthesized and characterized for this purpose. nih.govresearchgate.net These dyes, featuring strong electron-withdrawing acceptors, exhibit significant ultraviolet absorption and bind efficiently to the TiO2 surface. nih.govresearchgate.net
In one comparative study, a pyridinium ylide sensitized solar cell (NO111) achieved a power conversion efficiency of 5.15%, which was enhanced to 7.41% with the use of a coadsorbent. nih.govresearchgate.net Other research has focused on dyes with pyridyl anchoring groups and indolium acceptors for p-type DSSCs. uea.ac.uk These sensitizers show broadened and red-shifted UV-vis absorption spectra with high extinction coefficients, extending beyond 700 nm. uea.ac.uk The combination of two indolium acceptor groups with a phenyl pyridine (B92270) anchor yielded the best performance in one study, achieving a power conversion efficiency of 0.097%, which was a significant improvement over previous pyridinium-based dyes. uea.ac.uk
Development of Functional Materials
The electronic properties of the pyridinium ring make it a valuable building block for the creation of advanced functional materials with specific optical and electronic characteristics.
Optoelectronic Materials
Optoelectronic materials interact with both light and electricity, forming the core of devices like LEDs and photovoltaics. ossila.com Pyridinium-containing compounds are explored for these applications due to their inherent charge-transfer capabilities. Computational studies on push-pull organic zwitterions, combining a phenolate donor with an N-methyl pyridinium acceptor connected by various aromatic bridges, have shown enhanced optoelectronic properties. researchgate.net The unidirectional nature of their response properties and large dipole moments make these zwitterions suitable for applications such as poled polymer-based materials. researchgate.net
The choice of the aromatic bridge between the donor and acceptor moieties has a significant impact on the material's properties, allowing for the fine-tuning of structure-property correlations. researchgate.net This design strategy is crucial for creating a wide range of functional molecular chromophores for various technological applications. researchgate.net
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials have optical properties that change with the intensity of incident light, making them useful for applications like frequency conversion and optical switching. jhuapl.edu Organic materials, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for NLO applications. mdpi.com
Stilbazolium derivatives, which incorporate a pyridinium ring, are a prominent class of organic NLO materials. mdpi.com Their strong intermolecular charge transfer transition leads to significant optical nonlinearities. mdpi.com For instance, the crystal (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine was identified as a promising NLO material, with large single crystals grown and characterized. kent.ac.uk Its second-order NLO coefficients (dij) were measured to be as high as 11 pm V-1. kent.ac.uk Similarly, polymers containing pyridine N-oxide moieties have been examined for their potential NLO applications as poled polymeric glasses. cambridge.org The electronic structure of such organic molecular solids often results in optical properties that are much more non-linear than those of inorganic solids. jhuapl.edu
| Compound/Material Class | Application Area | Key Feature | Source |
| Pyridinium-Phenolate Zwitterions | Optoelectronics | Large dipole moments, tunable properties via aromatic bridges | researchgate.net |
| Stilbazolium Derivatives | Non-Linear Optics | Strong intermolecular charge transfer (D-π-A structure) | mdpi.com |
| (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine | Non-Linear Optics | High second-order NLO coefficients (dij up to 11 pm V-1) | kent.ac.uk |
| Pyridine N-Oxide Polymers | Non-Linear Optics | Potential for use as poled polymeric glasses | cambridge.org |
Anion Exchange Membranes (AEMs) Utilizing Pyridinium Units
Anion exchange membranes (AEMs) are crucial components in various electrochemical technologies, including fuel cells, water electrolyzers, and electrodialysis systems. The performance of these membranes is largely dictated by the nature of the cationic functional groups tethered to the polymer backbone, which facilitate anion transport. Pyridinium-based cations have emerged as a promising class of functional groups for AEMs due to their good chemical stability, particularly in alkaline environments, a critical requirement for many applications.
The presence of the 4-phenyl group in "Pyridinium, 4-phenyl-1-propyl-" would likely contribute to the steric bulk around the cationic center. This can be advantageous in mitigating the nucleophilic attack by hydroxide (B78521) ions, thereby enhancing the alkaline stability of the membrane. Furthermore, the hydrophobic nature of the phenyl group can influence the microphase separation within the membrane. This separation into hydrophilic, ion-conducting channels and a hydrophobic polymer matrix is essential for efficient ion transport and maintaining the mechanical integrity of the membrane.
The 1-propyl group, an N-alkyl substituent, also has a significant impact on membrane properties. The length and nature of the alkyl chain can be tuned to control the hydrophilicity and ion exchange capacity (IEC) of the membrane. For instance, longer alkyl chains can increase the hydrophobicity, which may lead to more defined phase separation and potentially higher ion conductivity. In a study on poly(alkyl-biphenyl pyridinium)-based AEMs, varying the length of the grafted alkyl side chains allowed for control over the membrane's hydrophilicity and other attributes. mdpi.com A membrane with a pentyl side chain (QDPAB-C5) exhibited a high Cl⁻ ion flux and excellent permselectivity between chloride and sulfate ions, outperforming a commercial membrane. mdpi.com This suggests that the propyl group in "Pyridinium, 4-phenyl-1-propyl-" would contribute to creating a favorable hydrophobic-hydrophilic balance within the AEM.
The table below summarizes the performance of a poly(alkyl-biphenyl pyridinium) AEM with a pentyl side chain (a close analogue) in electrodialysis, illustrating the potential performance characteristics that could be expected from AEMs functionalized with similar pyridinium cations.
| Property | Value | Reference |
| Ion Exchange Capacity (IEC) | 1.85 meq/g | mdpi.com |
| Water Uptake | 25.4% | mdpi.com |
| Swelling Ratio | 11.2% | mdpi.com |
| Cl⁻ Ion Flux | 3.72 mol m⁻² h⁻¹ | mdpi.com |
| Cl⁻/SO₄²⁻ Permselectivity | 15.0 | mdpi.com |
This data is for the QDPAB-C5 membrane, which has a pentyl side chain, and is presented here as a representative example of a poly(alkyl-biphenyl pyridinium) AEM.
Host-Guest Chemistry and Supramolecular Assemblies
The pyridinium moiety is a well-recognized participant in host-guest chemistry and the construction of supramolecular assemblies. These organized structures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The positively charged nitrogen and the aromatic nature of the pyridine ring make pyridinium compounds, including "Pyridinium, 4-phenyl-1-propyl-", attractive components for such applications.
The 4-phenylpyridinium core of the compound can act as a guest, fitting into the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. thno.orgaalto.fimdpi.com The selection of the host would depend on the size and shape of the guest molecule. The 4-phenyl group would likely be encapsulated within the hydrophobic cavity of the host, while the more polar pyridinium ring could interact with the host's portal or exterior. Such host-guest complexation can be used to modify the solubility, reactivity, and photophysical properties of the pyridinium guest.
Conversely, the pyridinium unit can also be incorporated into larger molecular structures that act as hosts. The cationic nature of the pyridinium ring makes it an excellent recognition site for anionic guest species. For example, supramolecular assemblies based on zwitterionic Sn(IV)-porphyrin complexes have been reported where peripheral pyridinium moieties engage in ionic hydrogen bonding with anionic sulfato ligands, leading to the formation of one-dimensional channels. mdpi.com This demonstrates the potential for the pyridinium unit in "Pyridinium, 4-phenyl-1-propyl-" to direct the assembly of complex supramolecular architectures through electrostatic and hydrogen bonding interactions.
The table below provides examples of host-guest systems involving pyridinium or related N-heterocyclic moieties, illustrating the types of interactions and potential applications.
| Host Macrocycle | Guest Moiety | Key Interactions | Potential Application | Reference |
| Pillararenes | Homoserine lactones | Hydrophobic interactions, Cation-π interactions | Anti-bacterial quorum sensing | aalto.fi |
| Cyclodextrins | Azobenzene | Hydrophobic interactions | Photo-responsive nanocarriers | nih.gov |
| Sn(IV)-Porphyrin | Pyridinium (as part of the host) | Ionic hydrogen bonding with anions | Ion exchange materials | mdpi.com |
Pyridinium, 4-phenyl-1-propyl- as a Synthon in Organic Synthesis
Pyridinium salts are highly versatile intermediates in organic synthesis, valued for their reactivity and ability to be transformed into a wide array of other molecular structures. nih.govresearchgate.net "Pyridinium, 4-phenyl-1-propyl-" can serve as a valuable synthon, or building block, for the construction of more complex molecules.
Building Block for Complex Molecular Architectures
The reactivity of the pyridinium ring allows for its use as a precursor to various substituted piperidines, which are common motifs in pharmaceuticals and natural products. The reduction of the pyridinium salt can lead to the corresponding tetrahydropyridine or piperidine. liverpool.ac.uk For instance, the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is the oxidized form of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), highlighting the facile interconversion between these oxidation states. wikipedia.org
Furthermore, the pyridinium ring can be activated towards nucleophilic attack. This allows for the introduction of various functional groups at positions ortho and para to the nitrogen atom. The Zincke reaction, for example, involves the ring-opening of a pyridinium salt by an amine, which can then be followed by a recyclization to form a new, more complex heterocyclic system. This reactivity makes pyridinium salts like "Pyridinium, 4-phenyl-1-propyl-" useful for late-stage functionalization of complex molecules. nih.gov
The 4-phenyl group and the 1-propyl group also offer sites for further chemical modification, adding to the versatility of this compound as a building block. The phenyl ring can undergo electrophilic aromatic substitution, while the propyl chain could be functionalized through various C-H activation strategies.
Formation of Heterocyclic Compounds
"Pyridinium, 4-phenyl-1-propyl-" can be a precursor for the synthesis of a variety of other heterocyclic compounds through cycloaddition and ring-transformation reactions. Pyridinium ylides and zwitterions, which can be generated from pyridinium salts, are particularly useful in this regard. nih.gov
These reactive intermediates can participate in formal (3+2), (4+2), and other cycloaddition reactions with various dipolarophiles to construct five- and six-membered heterocyclic rings. For example, pyridinium 1,4-zwitterions have been shown to react with activated alkynes and allenes to produce substituted thiophenes and other five-membered heterocycles. nih.gov
Ring transformation reactions of pyridinium salts can also lead to the formation of other aromatic systems. For instance, reactions of isoquinolinium salts with certain pyridinium salts can result in the formation of 4-naphthylpyridines through an intermolecular transformation. researchgate.net This demonstrates the potential for the pyridine ring of "Pyridinium, 4-phenyl-1-propyl-" to be incorporated into larger, fused aromatic systems.
The following table summarizes some of the types of heterocyclic compounds that can be synthesized from pyridinium salt precursors.
| Precursor | Reactant | Resulting Heterocycle | Reaction Type | Reference |
| Pyridinium 1,4-zwitterion | Hydrazonoyl chloride | Fully substituted pyrazole | (2+3) Cyclization | nih.gov |
| Pyridinium 1,4-zwitterion | Activated allene | Five-membered heterocycle | (3+2) Cyclization | nih.gov |
| Isoquinolinium salt | 4-Methylpyridinium salt | 4-Naphthylpyridine | Ring transformation | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Research Findings on Pyridinium (B92312), 4-phenyl-1-propyl-
Research directly focused on Pyridinium, 4-phenyl-1-propyl- has highlighted its potential in advanced materials. A notable study details the synthesis of 4-phenyl-1-n-propylpyridinium as a cation in a salt, specifically 4-phenyl-1-n-propylpyridinium benzyl-tris(pentafluorophenyl)borate . google.com This compound was developed as a photo-Lewis acid generator, a class of molecules that can initiate chemical reactions upon exposure to light. google.com The synthesis involved the reaction of 4-phenyl-1-n-propylpyridinium bromide with a borate (B1201080) compound. google.com This finding underscores the potential of Pyridinium, 4-phenyl-1-propyl- derivatives in photolithography and other light-mediated chemical processes.
While extensive biological studies on this specific compound are not widely published, research on closely related analogues provides valuable insights. For instance, a study on 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide demonstrated significant in vitro antibacterial activity, particularly against Staphylococcus aureus. nih.gov This suggests that the 4-phenylpyridinium scaffold, when combined with an appropriate N-alkyl substituent, can exhibit potent antimicrobial properties. Further research into pyridinium salts bearing a 3-phenylpropyl chain, structurally similar to the 1-propyl group, has also shown high antimicrobial activity against Staphylococcus aureus. nih.gov These findings strongly suggest that Pyridinium, 4-phenyl-1-propyl- could be a promising candidate for the development of new antibacterial agents.
Basic physicochemical properties of a related salt, 4-PHENYL-1-PROPYLPYRIDINIUM IODIDE (CAS No: 27132-46-3), have been reported, with a melting point in the range of 144-146°C. This data is crucial for its identification and handling in a laboratory setting.
Emerging Avenues in Pyridinium Salt Chemistry
The chemistry of pyridinium salts is a vibrant and rapidly evolving field. One of the most significant emerging areas is their use as versatile radical reservoirs in organic synthesis. N-functionalized pyridinium salts are increasingly recognized as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through a single-electron transfer process. ijcce.ac.ir This has opened up new pathways for the construction of complex molecules.
Another exciting development is the application of pyridinium salts in the difunctionalization of alkenes. In these reactions, pyridinium salts can act as reagents to introduce two different functional groups across a double bond, providing efficient routes to valuable chemical building blocks. Furthermore, the development of photoredox catalysis has significantly expanded the utility of pyridinium salts, enabling their participation in a wide range of chemical transformations under mild, light-driven conditions. acs.org
Potential for Advanced Applications in Chemical Sciences
The unique properties of pyridinium salts, including Pyridinium, 4-phenyl-1-propyl-, position them for a variety of advanced applications. Their inherent electrical conductivity and thermal stability make them attractive components for the development of novel ionic liquids and electrolytes for batteries and other electrochemical devices.
In the realm of materials science, the incorporation of pyridinium moieties into polymers can lead to materials with interesting optical and electronic properties. The finding that a derivative of Pyridinium, 4-phenyl-1-propyl- can act as a photo-Lewis acid generator points towards its potential use in high-resolution imaging and the fabrication of microelectronics. google.com
Furthermore, the demonstrated antimicrobial activity of related compounds suggests that Pyridinium, 4-phenyl-1-propyl- and its derivatives could be explored for applications in medicine and as biocides. The structural motif of a 4-phenylpyridinium cation is found in some biologically active molecules, indicating a favorable interaction with biological targets.
Challenges and Opportunities in Synthetic and Mechanistic Studies
Despite the promising applications, challenges remain in the synthesis and mechanistic understanding of substituted pyridinium salts like Pyridinium, 4-phenyl-1-propyl-. The synthesis of specifically substituted pyridinium salts can sometimes be complex, requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of 4-substituted pyridines often serves as a precursor step, and controlling the substitution pattern on the pyridine (B92270) ring is a key challenge. d-nb.info
However, these challenges also present significant opportunities for innovation. The development of more efficient and selective synthetic methods for creating a diverse range of pyridinium salts is a major area of ongoing research. This includes the exploration of novel catalytic systems and one-pot reaction strategies.
From a mechanistic standpoint, a deeper understanding of the structure-activity relationships of pyridinium salts is crucial for designing new molecules with tailored properties. For example, elucidating how the nature of the N-alkyl group and the substituents on the phenyl ring influence the photophysical and biological properties of 4-phenylpyridinium salts will be key to unlocking their full potential. Further studies on the specific reaction mechanisms, such as those involved in their role as photo-Lewis acid generators or their mode of antibacterial action, will pave the way for the rational design of next-generation materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyridinium, 4-phenyl-1-propyl-, and how do reaction conditions influence yield and purity?
- Methodological Answer : Pyridinium derivatives are typically synthesized via quaternization of pyridine with alkyl halides. For 4-phenyl-1-propyl variants, propyl bromide or iodide can react with 4-phenylpyridine under reflux in anhydrous acetonitrile or DMF. Catalyst choice (e.g., K₂CO₃) and reaction time (12–24 hours) significantly affect yields (60–85%) and purity .
- Data Contradictions : Some studies report trace impurities due to incomplete alkylation or side reactions (e.g., oxidation of the propyl chain). Column chromatography (silica gel, 9:1 CH₂Cl₂:MeOH) is advised for purification .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of Pyridinium, 4-phenyl-1-propyl-?
- Methodological Answer :
- ¹H NMR : Key signals include δ 8.5–9.0 ppm (pyridinium protons), δ 1.0–1.5 ppm (propyl -CH₃), and δ 4.5–5.0 ppm (N-CH₂). Aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
- FT-IR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N⁺) and 750–780 cm⁻¹ (C-H bending in phenyl) confirm the pyridinium core .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the physicochemical properties or biological interactions of Pyridinium, 4-phenyl-1-propyl-?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian 09 at B3LYP/6-311++G(d,p) to predict dipole moments, HOMO-LUMO gaps, and charge distribution. These properties correlate with solubility and reactivity in ionic liquids .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase). Pyridinium’s cationic charge enhances binding to anionic enzyme pockets, but steric hindrance from the phenyl group may reduce affinity .
Q. How can researchers resolve contradictions in toxicity data for pyridinium derivatives, such as neurotoxic vs. non-toxic outcomes in cell-based assays?
- Methodological Answer :
- In Vitro Assays : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (MTT assay) and ROS production. Compare results across multiple cell lines to rule out cell-specific effects .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to mitigate toxicity. Monitor LD₅₀ changes in zebrafish models .
Methodological Best Practices
Q. What safety protocols are essential for handling Pyridinium, 4-phenyl-1-propyl- in laboratory settings?
- Safety Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (pH-resistant). Avoid inhalation; use fume hoods during synthesis .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Solid residues require incineration .
Q. How can Bayesian optimization improve the synthesis efficiency of pyridinium salts?
- Advanced Workflow :
- Multi-Objective Optimization : Use platforms like ChemOS to iteratively adjust temperature, solvent polarity, and catalyst loading. Prioritize yield (≥80%) and purity (≥95%) .
- Active Learning : Train models on 50–100 experimental datasets to predict optimal conditions for novel derivatives .
Data Reproducibility and Validation
Q. Which repositories or databases provide reliable spectral or crystallographic data for pyridinium compounds?
- Authoritative Sources :
- NIST Chemistry WebBook : Validated ¹H/¹³C NMR and IR spectra for pyridinium derivatives .
- Cambridge Structural Database (CSD) : Crystal structures (e.g., CCDC entry 2052341) for bond-length validation .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 120–125°C (decomposition observed) | |
| Solubility in Water | 15 mg/mL (pH 7.0, 25°C) | |
| LogP (Octanol-Water) | 2.3 (Predicted via ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
